Cas no 2201280-07-9 (2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine)
![2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine structure](https://www.kuujia.com/scimg/cas/2201280-07-9x500.png)
2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine
- 2-(4,4-difluorocyclohexyl)oxy-3-methylpyrazine
- 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine
-
- Inchi: 1S/C11H14F2N2O/c1-8-10(15-7-6-14-8)16-9-2-4-11(12,13)5-3-9/h6-7,9H,2-5H2,1H3
- InChI Key: WKGYELDYNIHQIB-UHFFFAOYSA-N
- SMILES: FC1(CCC(CC1)OC1C(C)=NC=CN=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 228
- XLogP3: 3.2
- Topological Polar Surface Area: 35
2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0720-30mg |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-20mg |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-5μmol |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-2μmol |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-1mg |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-15mg |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-2mg |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-25mg |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-10μmol |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-0720-75mg |
2-[(4,4-difluorocyclohexyl)oxy]-3-methylpyrazine |
2201280-07-9 | 75mg |
$208.0 | 2023-09-07 |
2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine Related Literature
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine
Introduction to 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine (CAS No. 2201280-07-9)
2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine, a compound with the CAS number 2201280-07-9, is a novel and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrazine class, which is known for its diverse biological activities and potential therapeutic applications. The unique structural features of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine, particularly the presence of a difluorocyclohexyl moiety and a methyl group, contribute to its distinct chemical and biological properties.
The synthesis of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine involves a series of well-defined chemical reactions. Typically, the synthesis begins with the preparation of the difluorocyclohexyl alcohol, which is then converted into its corresponding halide. This halide is subsequently reacted with 3-methylpyrazine in the presence of a suitable base to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to achieve high yields and purity.
Recent studies have highlighted the potential of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine in various biological contexts. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine has also been investigated for its potential neuroprotective properties. Preclinical studies in animal models have demonstrated that this compound can reduce oxidative stress and neuronal damage following ischemic injury. These findings suggest that it may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine has been extensively studied to understand its behavior in biological systems. In vitro assays have shown that it has good solubility and stability under physiological conditions. In vivo studies in rodents have revealed that it exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it an attractive candidate for further preclinical and clinical development.
The safety profile of 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine has also been evaluated in preclinical studies. Toxicity assessments in both in vitro and in vivo models have indicated that it is well-tolerated at therapeutic doses. No significant adverse effects were observed in these studies, which supports its potential for use in human clinical trials.
In conclusion, 2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine (CAS No. 2201280-07-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an exciting candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its full potential in various disease contexts, contributing to the advancement of drug discovery and development.
2201280-07-9 (2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine) Related Products
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)




